Cas no 66674-16-6 ((S)-Benzyl (1-Hydroxypropan-2-yl)carbamate)
(S)-Benzyl (1-Hydroxypropan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- (S)-Benzyl (1-hydroxypropan-2-yl)carbamate
- N-Carbobenzoxy-L-alaninol
- (S)-Benzyl 1-hydroxypropan-2-ylcarbamate
- benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
- Cbz-L-Alaninol
- Z-L-alaninol
- N-Benzyloxycarbonyl-L-alaninol
- (S)-N-Benzyloxycarbonyl-2-Amino-1-propanol
- N-Cbz-L-alaninol
- (S)-N-Cbz-2-Amino-1-propanol
- N-Z-L-Alaninol
- (S)-(2-Hydroxy-1-methylethyl)carbamic acid benzyl ester
- Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, phenylmethyl ester
- (phenylmethyl) N-[(2S)-1-oxidanylpropan-2-yl]carbamate
- N-[(2S)-1-hydroxypropan-2-yl]carbamic acid (phenylmethyl) ester
- PubChem12188
- N-Carbobenzox
- benzyl (S)-(1-hydroxypropan-2-yl)carbamate
- CS-W015162
- DTXSID90437508
- N-Z-L-Alaninol, 98%
- A850036
- DS-16421
- benzyl ((S)-2-hydroxy-1-methylethyl)carbamate
- A835517
- SCHEMBL1547277
- A833657
- benzyl((S)-2-hydroxy-1-methylethyl)carbamate
- benzyl [(1S)-2-hydroxy-1-methylethyl]carbamate
- MFCD00672530
- AFPHMHSLDRPUSM-VIFPVBQESA-N
- [(1S)-1-(hydroxymethyl)ethyl]carbamic acid benzyl ester
- AKOS016842977
- [(1S)-2-hydroxy-1-methylethyl]carbamic acid benzyl ester
- EN300-6296087
- CHEMBL2259792
- (S)-benzyl(1-hydroxypropan-2-yl)carbamate
- (S)-2-Benzyloxycarbonylaminopropanol
- J-502483
- benzyl N-[(1S)-2-hydroxy-1-methyl-ethyl]carbamate;Z-D-Dap-OH
- Z-Ala-ol
- C2629
- (5)-2-benzyloxycarbonylaminopropanol
- 66674-16-6
- (S)-Benzyl (1-Hydroxypropan-2-yl)carbamate
-
- MDL: MFCD00672530
- Inchi: 1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m0/s1
- InChI Key: AFPHMHSLDRPUSM-VIFPVBQESA-N
- SMILES: O(C(N[C@@H](C)CO)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 209.10500
- Monoisotopic Mass: 209.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.2
Experimental Properties
- Color/Form: Liquid
- Density: 1.15
- Melting Point: 81.0 to 85.0 deg-C
- Boiling Point: 375.182°C at 760 mmHg
- Flash Point: 180.704°C
- Refractive Index: 1.534
- Solubility: Soluble in ethanol.
- PSA: 58.56000
- LogP: 1.68450
- Optical Activity: [α]20/D −8.0, c = 2% in ethanol
- Solubility: Not determined
(S)-Benzyl (1-Hydroxypropan-2-yl)carbamate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Store at 0-5 ° C
(S)-Benzyl (1-Hydroxypropan-2-yl)carbamate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-Benzyl (1-Hydroxypropan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116551-25g |
Cbz-L-alaninol |
66674-16-6 | 95+% | 25g |
$102 | 2021-06-17 | |
| Chemenu | CM116551-100g |
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$252 | 2021-06-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136714-5g |
(S)-Benzyl (1-Hydroxypropan-2-yl)carbamate |
66674-16-6 | ≥98.0%(HPLC) | 5g |
¥73.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136714-1g |
(S)-Benzyl (1-Hydroxypropan-2-yl)carbamate |
66674-16-6 | ≥98.0%(HPLC) | 1g |
¥33.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136714-25g |
(S)-Benzyl (1-Hydroxypropan-2-yl)carbamate |
66674-16-6 | ≥98.0%(HPLC) | 25g |
¥270.90 | 2023-09-02 | |
| Alichem | A019140487-25g |
(S)-Benzyl (1-hydroxypropan-2-yl)carbamate |
66674-16-6 | 97% | 25g |
$150.92 | 2023-09-01 | |
| Alichem | A019140487-100g |
(S)-Benzyl (1-hydroxypropan-2-yl)carbamate |
66674-16-6 | 97% | 100g |
$396.55 | 2023-09-01 | |
| Ambeed | A110927-1g |
(S)-Benzyl (1-hydroxypropan-2-yl)carbamate |
66674-16-6 | 97% | 1g |
$12.0 | 2025-04-17 | |
| Ambeed | A110927-5g |
(S)-Benzyl (1-hydroxypropan-2-yl)carbamate |
66674-16-6 | 97% | 5g |
$15.0 | 2025-04-17 | |
| Ambeed | A110927-10g |
(S)-Benzyl (1-hydroxypropan-2-yl)carbamate |
66674-16-6 | 97% | 10g |
$18.0 | 2025-04-17 |
(S)-Benzyl (1-Hydroxypropan-2-yl)carbamate Suppliers
(S)-Benzyl (1-Hydroxypropan-2-yl)carbamate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on (S)-Benzyl (1-Hydroxypropan-2-yl)carbamate
Comprehensive Guide to (S)-Benzyl (1-Hydroxypropan-2-yl)carbamate (CAS No. 66674-16-6)
(S)-Benzyl (1-Hydroxypropan-2-yl)carbamate (CAS No. 66674-16-6) is a chiral organic compound widely used in pharmaceutical and chemical research. This compound is particularly valued for its role as an intermediate in the synthesis of bioactive molecules. Its unique structure, featuring a benzyl carbamate group and a hydroxypropan moiety, makes it a versatile building block in medicinal chemistry.
The (S)-enantiomer of this compound is often preferred due to its higher biological activity compared to its (R)-counterpart. Researchers frequently utilize (S)-Benzyl (1-Hydroxypropan-2-yl)carbamate in the development of enzyme inhibitors, receptor modulators, and other pharmacologically active agents. Its CAS number 66674-16-6 is commonly referenced in scientific literature and patent applications.
One of the most significant applications of (S)-Benzyl (1-Hydroxypropan-2-yl)carbamate is in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. This has become increasingly relevant as the demand for peptide-based therapeutics grows in areas such as oncology, immunology, and metabolic disorders. The compound's carbamate group provides stability against enzymatic degradation, making it an attractive choice for drug design.
In recent years, there has been growing interest in chiral auxiliaries and asymmetric synthesis, topics frequently searched in academic and industrial chemistry circles. (S)-Benzyl (1-Hydroxypropan-2-yl)carbamate serves as an excellent example of how chiral building blocks can influence the stereochemical outcome of synthetic pathways. This aligns with current trends in green chemistry, where researchers seek more efficient and selective synthetic methods.
The physical and chemical properties of CAS 66674-16-6 make it suitable for various reaction conditions. It typically appears as a white to off-white crystalline powder with good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. These characteristics contribute to its widespread use in multi-step synthetic sequences where solubility and purification are crucial factors.
From a market perspective, the demand for (S)-Benzyl (1-Hydroxypropan-2-yl)carbamate has been steadily increasing, particularly in regions with strong pharmaceutical and biotechnology sectors. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify the purity and enantiomeric excess of this compound, addressing another common concern among researchers regarding compound characterization.
Storage and handling of (S)-Benzyl (1-Hydroxypropan-2-yl)carbamate require standard laboratory precautions. While not classified as hazardous under normal conditions, it should be stored in a cool, dry place away from strong oxidizing agents. This information responds to frequently asked questions about compound stability and shelf life in research settings.
The synthesis of 66674-16-6 typically involves the protection of the amino group in L-alaninol followed by carbamate formation with benzyl chloroformate. This process highlights the compound's role in protecting group chemistry, a fundamental concept in organic synthesis that continues to be a hot topic in chemical education and research methodology discussions.
Looking ahead, the applications of (S)-Benzyl (1-Hydroxypropan-2-yl)carbamate are expected to expand further as research into targeted drug delivery systems and precision medicine advances. Its structural features make it a promising candidate for conjugation with various drug molecules and imaging agents, addressing current interests in theranostics and personalized medicine approaches.
For researchers working with CAS No. 66674-16-6, it's important to note that the compound's chiral center requires special attention during synthetic manipulations to maintain optical purity. This consideration is particularly relevant given the growing regulatory emphasis on enantiomeric purity in pharmaceutical development, a subject of numerous recent publications and conference presentations.
In conclusion, (S)-Benzyl (1-Hydroxypropan-2-yl)carbamate represents an important tool in modern synthetic chemistry, with applications spanning drug discovery, materials science, and chemical biology. Its CAS number 66674-16-6 serves as a key identifier in scientific databases and procurement systems, while its structural features continue to inspire new applications in cutting-edge research areas.
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